1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline
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Overview
Description
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield pyrazolo[3,4-b]quinoline derivatives . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts, such as AC-SO3H, and environmentally friendly solvents, like ethanol, are common practices in industrial settings to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in various substituted pyrazoloquinoline derivatives with different functional groups .
Scientific Research Applications
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol: This compound shares a similar pyrazole ring structure but differs in the fused ring system and functional groups.
Pyrazolo[3,4-b]pyridine derivatives: These compounds have a similar pyrazole-pyridine fused ring system and exhibit comparable biological activities.
Uniqueness
1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is unique due to its specific fused ring system and the presence of a methyl group at the 1-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
59026-64-1 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1-methyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C11H13N3/c1-14-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h6-7H,2-5H2,1H3 |
InChI Key |
QZCRJBCPSAKUEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC3=C(CCCC3)C=C2C=N1 |
Origin of Product |
United States |
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